6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a 3,4-dichlorophenyl group, a methyl group, and a nitrile moiety. This structure is part of a broader class of dihydropyrano[2,3-c]pyrazoles, which are synthesized via multicomponent reactions involving aldehydes, malononitrile, and pyrazolone derivatives .
Properties
CAS No. |
315244-85-0 |
|---|---|
Molecular Formula |
C14H10Cl2N4O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6-amino-4-(3,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N4O/c1-6-11-12(7-2-3-9(15)10(16)4-7)8(5-17)13(18)21-14(11)20-19-6/h2-4,12H,18H2,1H3,(H,19,20) |
InChI Key |
ZCLQCDNEWGXHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzaldehyde with malononitrile and hydrazine hydrate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized to produce the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Hydrolysis of Carbonitrile Group
The carbonitrile (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity and biological activity:
-
Acidic hydrolysis : Produces 6-amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylic acid.
-
Basic hydrolysis : Generates the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.
Conditions :
Nucleophilic Reactions at the Amino Group
The primary amino (-NH₂) group participates in nucleophilic reactions, enabling the synthesis of derivatives with modified pharmacological profiles:
Acylation
Reacts with acetyl chloride to form the acetamide derivative:
-
Reagents : Acetyl chloride, pyridine (base), dichloromethane, 0°C → RT.
-
Product : 6-Acetamido-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
-
Yield : 92%.
-
Characterization : ¹H NMR (DMSO-d₆): δ 2.1 ppm (s, 3H, COCH₃), 10.2 ppm (s, 1H, NH) .
Alkylation
Reacts with methyl iodide to produce N-methylated derivatives:
-
Reagents : Methyl iodide, K₂CO₃, DMF, 60°C, 12h.
-
Product : 6-(Methylamino)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
-
Yield : 75%.
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes electrophilic substitution reactions, though reactivity is moderated by electron-withdrawing chlorine substituents:
| Reaction Type | Reagents/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to Cl | 6-Amino-4-(3,4-dichloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 68% |
| Sulfonation | Fuming H₂SO₄, 50°C | Para to Cl | Sulfonic Acid Derivative | 55% |
Oxidation Reactions
The dihydropyran ring is sensitive to oxidative conditions:
-
Reagents : KMnO₄, acidic or neutral conditions.
-
Product : Aromatic pyrano[2,3-c]pyrazole derivative (loss of two hydrogens).
-
Mechanism : Two-electron oxidation via radical intermediates.
-
Yield : 60–70% under optimized conditions.
Cyclocondensation Reactions
The amino and carbonitrile groups facilitate heterocycle formation:
-
With CS₂ : Forms thiazole derivatives under basic conditions.
-
With hydroxylamine : Produces pyrazole-5-carboximidamide derivatives.
Interaction with Biological Targets
While not strictly synthetic reactions, the compound undergoes non-covalent interactions with enzymes:
-
Cyclooxygenase-2 (COX-2) : Hydrogen bonding with Gln₃₅₀ and π-π stacking with Tyr₃₅₅ (molecular docking studies).
-
Kinase inhibition : Coordination with Mg²⁺ ions in ATP-binding pockets.
Key Reactivity Insights
-
Steric Effects : The 3-methyl group hinders reactions at the pyrazole C₄ position.
-
Electronic Effects : Electron-withdrawing Cl substituents deactivate the phenyl ring toward electrophilic substitution.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic reactions at the amino group .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications, leveraging both the core scaffold and substituent-modified analogs.
Scientific Research Applications
Basic Information
- IUPAC Name : 6-amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Molecular Formula : C20H14Cl2N4O
- Molecular Weight : 396.25 g/mol
- CAS Number : 76973-36-9
Structural Characteristics
The molecular structure features a pyrano-pyrazole framework that contributes to its biological activity. The presence of the dichlorophenyl group enhances its lipophilicity and may influence receptor binding and activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrano-pyrazole compounds exhibit promising anticancer properties. For instance, research has shown that certain analogs can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.
| Study | Findings |
|---|---|
| Reported significant reduction in TNF-alpha and IL-6 levels in activated macrophages. | |
| Suggested potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. |
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound against various pathogens.
Case Study 1: Anticancer Mechanism Exploration
In a study published in Pharmaceutical Research, the anticancer mechanism of 6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was investigated using human cancer cell lines. The results indicated that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Anti-inflammatory Effects in vivo
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound significantly reduced edema formation and inflammatory cell infiltration compared to control groups . This suggests that it may be beneficial for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
The pyranopyrazole scaffold is highly modular, allowing for variations in substituents that influence physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Variations on the Aryl Group
The nature of the aryl group at position 4 significantly impacts activity and solubility. Key examples include:
Key Trends :
- Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets, as seen in antiviral and PDE2 inhibitors .
- Hydroxy groups (e.g., 2-hydroxyphenyl) improve anticancer activity, likely due to hydrogen-bonding interactions .
- Methoxy groups increase solubility but may reduce metabolic stability .
Alkyl Chain Modifications
Altering the alkyl chain at position 3 affects steric bulk and lipophilicity:
Key Trends :
- Methyl groups are synthetically favorable, yielding high-purity compounds (>99% by HPLC) .
- Larger alkyl chains (e.g., propyl) may reduce solubility but improve target affinity in enzyme inhibitors .
Functional Group Additions
Key Trends :
- Trifluoromethyl groups improve metabolic stability and enzyme inhibition .
- Glycosylation enhances bioavailability and antitumor efficacy .
Spectral and Physical Properties
Comparative spectral data highlight structural differences:
Key Trends :
Biological Activity
6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its anticancer properties and other pharmacological effects.
Chemical Structure and Synthesis
The compound has a molecular formula of C20H14Cl2N4O and features a complex structure that includes a dihydropyrano-pyrazole framework. The synthesis of this compound has been reported using various methods, including one-pot multi-component reactions (MCR) which enhance efficiency and yield under environmentally friendly conditions .
Anticancer Properties
Numerous studies have evaluated the cytotoxic effects of 6-amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited significant cytotoxic activity against several cancer cell lines with IC50 values ranging from 60 nM to 890 nM. For instance, it demonstrated potent activity against gastric cancer cells (NUGC) with an IC50 of 60 nM and liver cancer cells (HEPG2) with an IC50 of 399 nM .
- Selectivity : It showed selective toxicity towards cancer cells while being less harmful to non-cancerous cells, indicating a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment .
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For example, derivatives of this compound have been shown to inhibit PKBβ/AKT2 pathways, which are critical in glioma stem cell growth .
Case Studies
- Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various derivatives of pyrano[2,3-c]pyrazoles. The results indicated that modifications at the phenyl ring significantly influenced the anticancer activity. The dichlorophenyl substitution was particularly effective in enhancing potency against liver and gastric cancers .
- Kinase Inhibition : Another study highlighted the role of this compound in inhibiting neurosphere formation in glioma stem cells, suggesting its potential as a therapeutic agent for brain tumors. The ability to target cancer stem cells is particularly promising for developing effective cancer therapies .
Data Summary Table
| Biological Activity | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| Cytotoxicity | HEPG2 (Liver Cancer) | 399 | Selective against liver cancer |
| Cytotoxicity | NUGC (Gastric Cancer) | 60 | Highly potent |
| Kinase Inhibition | Glioma Stem Cells | - | Inhibits neurosphere formation |
| Non-toxic to Non-Cancerous Cells | - | - | Demonstrates selectivity |
Q & A
Q. Table 1: Representative Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CTACl | H₂O | 25 | 84 | |
| [Et₃NH][HSO₄] | EtOH/H₂O | 80 | 92 | |
| None | EtOH | Reflux | 68 |
Advanced: How can researchers resolve low yields in structurally analogous derivatives during MCR synthesis?
Methodological Answer:
Low yields (e.g., 15% for 10ad in ) often stem from steric hindrance or electronic effects of substituents. Strategies include:
- Substituent Screening : Test electron-withdrawing/donating groups on the aryl aldehyde (e.g., 4-F vs. 4-OCH₃). 4-Fluoro derivatives (e.g., 10ac) yield 58%, while bulky 2,5-dimethylphenyl (10ab) drops to 54% .
- Catalyst Optimization : Ionic liquids like [Et₃NH][HSO₄] improve solubility of hydrophobic intermediates, boosting yields to >90% .
- Kinetic Analysis : Use UPLC-MS to monitor intermediate formation and adjust stoichiometry (e.g., excess malononitrile drives cyclization) .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. Table 2: Physical Characterization Data
| Compound ID | M.p. (°C) | IR (CN, cm⁻¹) | ¹H NMR (δ, ppm) | [M+H]⁺ (m/z) |
|---|---|---|---|---|
| 4b (Cl-substituent) | 198–200 | 2225 | 10.8 (NH₂) | 287.11 |
| 10ac (4-F-phenyl) | 185–187 | 2218 | 4.3 (CH) | 350.32 |
Advanced: How to address contradictory biological activity data across structural analogs?
Methodological Answer:
Contradictions (e.g., antihypertensive activity in vs. inactive analogs) require:
- SAR Studies : Systematically vary substituents on the 4-aryl group. For example, 3,4-dichlorophenyl enhances calcium channel blockade (IC₅₀ = 12 μM), while 4-OCH₃ reduces activity (IC₅₀ > 100 μM) .
- Dose-Response Curves : Use isolated aortic ring assays to validate vasorelaxant effects at 10⁻⁶–10⁻⁴ M concentrations .
- Computational Modeling : Dock analogs into L-type Ca²⁺ channels (e.g., AutoDock Vina) to predict binding affinities .
Basic: How does solvent choice impact green synthesis protocols?
Methodological Answer:
- Aqueous Media : Reduces toxicity (e.g., water achieves 84% yield with CTACl) but may limit solubility of hydrophobic aldehydes .
- Ethanol/Water Mixtures : Balance eco-friendliness and solubility, yielding >90% with ionic liquid catalysts .
- Solvent-Free Microwave : Minimizes waste and energy, though scalability requires optimization .
Advanced: What experimental frameworks guide SAR studies for the 3,4-dichlorophenyl moiety?
Methodological Answer:
- Stepwise Substitution : Synthesize derivatives with halogens (F, Cl, Br), electron-donating (OCH₃), and bulky groups (2,6-diF) .
- Biological Assays : Compare IC₅₀ values in calcium channel blockade () and antimicrobial activity ().
- Data Correlation : Use GraphPad Prism to model relationships between logP values and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
